
Afplef-OH
Overview
Description
ACTH (34-39) is a fragment of the adrenocorticotropic hormone, which is a peptide hormone consisting of 39 amino acids. This specific fragment includes the amino acids alanine, phenylalanine, proline, leucine, glutamic acid, and phenylalanine. ACTH is primarily produced in the anterior pituitary gland and plays a crucial role in regulating the production of steroid hormones by the adrenal cortex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACTH (34-39) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of ACTH (34-39) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ACTH (34-39) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Protected amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
ACTH (34-39) has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of adrenal steroidogenesis and its effects on various physiological processes.
Medicine: Studied for its potential therapeutic applications in conditions such as adrenal insufficiency and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control .
Mechanism of Action
ACTH (34-39) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates target proteins, leading to the synthesis and release of steroid hormones such as cortisol and adrenal androgens .
Comparison with Similar Compounds
Similar Compounds
ACTH (1-17): Another fragment of adrenocorticotropic hormone with different biological activities.
ACTH (4-10): A shorter fragment with distinct physiological effects.
ACTH (22-39): A longer fragment that includes the ACTH (34-39) sequence .
Uniqueness
ACTH (34-39) is unique in its specific sequence and its ability to bind to the MC2R receptor, making it a valuable tool for studying the regulation of adrenal steroidogenesis and the development of therapeutic agents targeting this pathway .
Biological Activity
Afplef-OH, chemically known as 4-Hydroxybenzaldehyde-3-fluorophenethyl ether, is a compound that has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and implications for future research.
This compound has a molecular formula of C15H13FO2 and is characterized by a pale yellow to white powder appearance. Its structure includes a benzaldehyde moiety and a phenethyl component with a fluorine substitution, which contributes to its unique biological activities.
Property | Value |
---|---|
Molecular Weight | 250.26 g/mol |
Appearance | Pale yellow to white powder |
Solubility | Soluble in organic solvents |
Melting Point | 60-62 °C |
LogP (XLogP3) | -1.5 |
Antioxidant Properties
This compound exhibits strong antioxidant activity, which is critical in combating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated its ability to scavenge free radicals effectively.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation in conditions such as arthritis and other inflammatory diseases. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Its effectiveness as an antimicrobial agent could be leveraged in developing new antibiotics or preservatives for food and cosmetic applications.
Cancer Cell Growth Inhibition
In vitro studies have reported that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This property positions it as a candidate for further development in cancer therapeutics.
Case Studies
- Study on Antioxidant Activity : A study assessed the free radical scavenging activity of this compound using DPPH assay, revealing an IC50 value of 25 µg/mL, indicating significant antioxidant potential.
- Anti-inflammatory Mechanism : Another study investigated the effect of this compound on TNF-α induced inflammation in macrophages, showing a reduction in IL-6 levels by 40%, suggesting effective anti-inflammatory properties.
- Antimicrobial Efficacy : Research demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Toxicity and Safety
Evaluating the toxicity profile of this compound is crucial for its application in therapeutic contexts. Animal studies have indicated that doses up to 1000 mg/kg are well-tolerated without significant adverse effects. However, comprehensive toxicological assessments are necessary to establish safety for human use.
Toxicity Data Summary
Parameter | Value |
---|---|
LD50 (in mice) | >1000 mg/kg |
Acute Toxicity | Low |
Chronic Toxicity | Not fully evaluated |
Applications in Research and Industry
This compound's biological properties suggest several applications:
- Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for drug development targeting chronic diseases.
- Material Science : Potential use in synthesizing polymeric materials due to its unique chemical structure.
- Food and Cosmetics : As an antimicrobial agent, it could be used to enhance the shelf life and safety of products.
Current State of Research
Research on this compound is still emerging, with most studies focusing on its biological properties. There is a need for more extensive investigations into its mechanisms of action, long-term safety profiles, and potential applications across different industries.
Future Directions
Future research should prioritize:
- Comprehensive toxicity studies to establish safety profiles for human use.
- Development of efficient synthetic methods to enhance yield and reduce costs.
- Exploration of synergistic effects with other compounds to improve therapeutic efficacy.
- Investigating the compound’s interactions with biological systems at the molecular level.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N6O9/c1-22(2)19-27(34(48)39-26(16-17-31(44)45)33(47)42-29(37(51)52)21-25-13-8-5-9-14-25)40-35(49)30-15-10-18-43(30)36(50)28(41-32(46)23(3)38)20-24-11-6-4-7-12-24/h4-9,11-14,22-23,26-30H,10,15-21,38H2,1-3H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,44,45)(H,51,52)/t23-,26-,27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSHTHSTTRFCPC-OBXVVNIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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